Cas no 40401-39-6 (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine)
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
- 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine
- 2-(4-chloro-phenyl)-5-methyl-2H-pyrazol-3-ylamine
- 2-(4-Chlorophenyl)-5-methyl-2H-pyrazol-3-ylamine
- 5-Amino-3-methyl-1-(4-chlorophenyl)pyrazole
- 5-amino-3-methyl-1-p-chlorophenylpyrazole
- AC1L55CR
- AC1Q3RAA
- ACMC-20apb0
- SBB003472
- 5-Amino-1-(4-chlorophenyl)-3-methylpyrazole
- 5-Amino-1-(p-chlorophenyl)-3-methylpyrazole
- HMS1763B01
- CHEBI:179575
- Chondroitin sulfuric acid e (galnac4,6Dis-glca), precursor 3
- Chondroitin sulphate e (galnac4,6Dis-glca), precursor 3
- W18881
- 40401-39-6
- MLS001018342
- 1-(4-Chlorophenyl)-3-Methyl-5-aMino-1H-pyrazole
- DTXCID6039764
- CS-0307876
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine, 97%
- AKOS000117751
- 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl-
- CHEMBL1313414
- chondroitin sulfate E (GalNAc4,6diS-GlcA), precursor 3
- AC-27554
- SCHEMBL1143474
- Chondroitin sulphuric acid e (galnac4,6Dis-glca), precursor 3
- DTXSID6068228
- EINECS 254-907-3
- HMS2659E24
- 2-(4-chlorophenyl)-5-methylpyrazol-3-amine
- EN300-09621
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-&
- SMR000354626
- NS00030774
- 5W-0357
- NCGC00246035-01
- 8JT3YA5XMJ
- Z55148822
- STL483745
-
- MDL: MFCD03478180
- Inchi: 1S/C10H10ClN3/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3
- InChI Key: CLORQKXFDBKDCZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(=CC(C)=N1)N
Computed Properties
- Exact Mass: 207.0563250g/mol
- Monoisotopic Mass: 207.0563250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.6
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Melting Point: 108-112 °C (lit.)
- Sensitiveness: Air Sensitive
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/39
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:36/37/38
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32926-1g |
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine |
40401-39-6 | 95% | 1g |
£86.00 | 2025-02-20 | |
| Chemenu | CM187831-5g |
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine |
40401-39-6 | 95% | 5g |
$370 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 573558-1G |
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine |
40401-39-6 | 97% | 1G |
¥1512.88 | 2022-02-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51085-1g |
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole, 97% |
40401-39-6 | 97% | 1g |
¥3205.00 | 2023-03-09 | |
| Chemenu | CM187831-5g |
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine |
40401-39-6 | 95% | 5g |
$370 | 2023-02-02 | |
| Alichem | A049005218-5g |
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine |
40401-39-6 | 95% | 5g |
$336.00 | 2023-09-02 | |
| eNovation Chemicals LLC | D769134-1g |
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine |
40401-39-6 | 95% | 1g |
$165 | 2024-06-07 | |
| Key Organics Ltd | 5W-0357-1MG |
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine |
40401-39-6 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 5W-0357-5MG |
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine |
40401-39-6 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 5W-0357-10MG |
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine |
40401-39-6 | >95% | 10mg |
£63.00 | 2025-02-09 |
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Professional Introduction to 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS No. 40401-39-6)
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine, identified by its CAS number 40401-39-6, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural properties and potential applications in drug development. The compound's molecular framework, featuring a pyrazole core substituted with a chlorophenyl group and a methyl group, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The pyrazole moiety is a prominent pharmacophore in medicinal chemistry, known for its role in various bioactive molecules. Its five-membered ring structure, incorporating two nitrogen atoms, provides a stable platform for interactions with biological targets. In particular, the presence of the chloro substituent at the para position of the phenyl ring enhances the compound's electronic properties, influencing its reactivity and binding affinity. The methyl group at the 3-position of the pyrazole ring further modulates the electronic distribution and steric environment, contributing to the compound's overall pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for therapeutic intervention. Specifically, its structural features suggest potential activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.
In vitro studies have begun to elucidate the pharmacokinetic properties of this compound. Initial experiments suggest that it exhibits moderate solubility in aqueous buffers, which is favorable for formulation into oral or injectable medications. Additionally, preliminary toxicity assays have shown that the compound is well-tolerated at tested doses, although further studies are necessary to fully assess its safety profile. The metabolic stability of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine has also been evaluated, revealing a half-life that aligns with potential therapeutic windows for drug administration.
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors such as 4-chlorobenzaldehyde and methylhydrazine. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques not only streamline the production process but also allow for greater control over regioselectivity and stereoselectivity, crucial factors in pharmaceutical development.
The role of heterocyclic compounds in medicinal chemistry cannot be overstated. Pyrazole derivatives have been extensively studied for their diverse biological activities, ranging from antiviral to anti-inflammatory effects. The unique electronic properties of nitrogen-containing heterocycles make them particularly adept at modulating biological pathways. In this context, 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine represents an exciting area of research with potential implications for treating various diseases.
Ongoing clinical trials are exploring novel therapeutic agents derived from pyrazole scaffolds. While this specific compound has not yet entered human trials, its preclinical data support further investigation into its therapeutic potential. Researchers are particularly interested in its ability to modulate inflammatory cytokines and reduce oxidative stress, which are hallmark features of chronic diseases such as arthritis and neurodegenerative disorders.
The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of promising candidates like 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Machine learning algorithms can predict biological activity based on structural features, significantly reducing the time required for hit identification. This approach has already led to several breakthroughs in identifying molecules with therapeutic potential, including those targeting complex diseases like cancer and autoimmune conditions.
The future directions for research on this compound include exploring its efficacy in animal models and optimizing its pharmacokinetic properties through structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide. The development of new drugs remains a cornerstone of modern medicine, and compounds like 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hold significant promise in this endeavor.
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